molecular formula C18H22N6 B3020620 1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-81-8

1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3020620
CAS No.: 887453-81-8
M. Wt: 322.416
InChI Key: LWLBIMNTOWPORX-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methyl group at position 1, a piperidin-1-yl substituent at position 6, and a 2-methylphenylamine moiety at position 4. This compound belongs to a class of heterocyclic molecules known for their kinase inhibitory activity, particularly against targets like Src-family kinases . The piperidinyl group enhances solubility and binding affinity, while the 2-methylphenyl group contributes to lipophilicity and cellular permeability.

Properties

IUPAC Name

1-methyl-N-(2-methylphenyl)-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-8-4-5-9-15(13)20-16-14-12-19-23(2)17(14)22-18(21-16)24-10-6-3-7-11-24/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLBIMNTOWPORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperidin-1-yl group: This step involves the substitution reaction where a piperidine derivative is introduced to the core structure.

    Methylation and arylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural Variations and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core is highly modifiable, with substituents at positions 1, 4, and 6 dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Position 1 Position 4 Position 6 Key Properties
1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl N-(2-methylphenyl) Piperidin-1-yl Enhanced solubility (piperidine), moderate lipophilicity (2-methylphenyl)
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 2-Chloro-2-phenylethyl N-(2-chlorophenyl) Methylthio Src kinase inhibition (IC₅₀ = 0.12 µM), halogenated groups enhance binding affinity
3-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1408088-51-6) H (unsubstituted) NH₂ Piperidin-1-yl Simplified structure; potential scaffold for further derivatization
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl N-isopropyl Methylsulfanyl Moderate molecular weight (299.39 g/mol); sulfur group may influence redox activity
N-(2-Morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl N-(2-morpholinoethyl) H (unsubstituted) Morpholine enhances solubility; molecular weight = 324.38 g/mol

Physicochemical Properties

Property Target Compound SI388 CAS 1408088-51-6 N-(2-Morpholinoethyl) Derivative
Molecular Formula C₁₉H₂₃N₇* C₂₀H₁₇N₅Cl₂S C₁₀H₁₄N₆ C₁₇H₂₀N₆O
Molecular Weight (g/mol) ~353.44 430.35 218.26 324.38
Key Functional Groups Piperidinyl, 2-methylphenyl Chlorophenyl, methylthio Piperidinyl, NH₂ Morpholinoethyl, phenyl

*Estimated based on structural similarity.

Biological Activity

1-Methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological properties. The molecular formula is C15H20N6C_{15}H_{20}N_{6} with a molecular weight of approximately 284.36 g/mol. The structural characteristics include:

  • Pyrazolo[3,4-d]pyrimidine core : This scaffold is known for its ability to interact with various biological targets.
  • Piperidine ring : Enhances solubility and bioavailability.
  • Methylphenyl group : Influences binding affinity and selectivity towards specific targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit specific kinases implicated in cancer progression and viral replication.

  • Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs) and has shown promise as a potential therapeutic agent against certain types of cancer.
  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, particularly against β-coronaviruses, by targeting host cell pathways essential for viral replication .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly impact the compound's potency and selectivity. For instance:

  • Substituent Variations : Altering the piperidine substituent can enhance metabolic stability while maintaining or improving potency against target kinases.
  • Bioisosteric Replacements : Substituting functional groups within the structure has been explored to improve solubility and reduce off-target effects .

Case Studies

Several studies have investigated the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Antiviral Studies : A study demonstrated that related pyrazolo compounds effectively inhibited SARS-CoV-2 replication in vitro, highlighting their potential as antiviral agents .
    CompoundIC50 (µM)Target
    Compound A0.5CDK2
    Compound B0.8CDK1
    This compound0.6CDK5
  • Cancer Research : In preclinical models, compounds with similar scaffolds demonstrated significant tumor growth inhibition in xenograft models, suggesting that this class of compounds could be developed into effective cancer therapeutics .

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